![molecular formula C21H20N4O4S B2561238 Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate CAS No. 898612-26-5](/img/structure/B2561238.png)
Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate
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Description
Scientific Research Applications
Synthesis of 4,5-Dihydro-1,2,4-triazin-6(1H)-ones
This compound is a derivative of 4,5-dihydro-1,2,4-triazin-6(1H)-ones, which have attracted attention due to their wide range of bioactivities for potential pharmaceutical and agrochemical applications . The synthesis of these compounds involves various methods including (4+2) condensations of both 1,2- and 1,4-binucleophiles, (3+3) and (5+1) annulations .
Pharmaceutical Applications
1,2,4-Triazines and their oxo derivatives, such as the parent compound of the series, namely 4,5-dihydro-1,2,4-triazin-6(1H)-one, have been prepared and characterized for potential pharmaceutical applications . These compounds exhibit a wide range of bioactivities .
Agrochemical Applications
Similar to their pharmaceutical applications, 1,2,4-triazines and their oxo derivatives have also been explored for potential agrochemical applications .
properties
IUPAC Name |
ethyl 4-[[2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-2-29-20(28)15-8-10-16(11-9-15)22-18(26)13-30-21-23-19(27)17(24-25-21)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,22,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMFDGYVVUEHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate |
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